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Abstract
This technical guide provides a comprehensive overview of the discovery, identification, and

core characteristics of Hydroxy Darunavir, a primary metabolite of the potent HIV-1 protease

inhibitor, Darunavir. Darunavir's efficacy is significantly influenced by its metabolic fate, making

a thorough understanding of its metabolites crucial for drug development and clinical

pharmacology. This document details the metabolic pathway leading to Hydroxy Darunavir,
the experimental methodologies employed for its identification and characterization, and

available quantitative data. The content is structured to serve as a valuable resource for

researchers and professionals engaged in antiviral drug development and related fields.

Introduction
Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy

against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action

involves the inhibition of the viral protease enzyme, which is essential for the maturation of

infectious virions.[2] The clinical pharmacokinetics of Darunavir are complex and are

significantly impacted by its extensive metabolism, primarily mediated by the cytochrome P450

3A4 (CYP3A4) enzyme system.[3][4] One of the major metabolic pathways is the isobutyl

aliphatic hydroxylation of the parent drug, resulting in the formation of Hydroxy Darunavir.[3]

[4] This document provides an in-depth exploration of the discovery and characterization of this

key metabolite.
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Discovery and Metabolic Pathway
The identification of Hydroxy Darunavir was a direct result of comprehensive studies on the

absorption, metabolism, and excretion (ADME) of Darunavir. Early in vitro studies utilizing

human liver microsomes indicated that Darunavir undergoes significant oxidative metabolism.

[5] Subsequent in vivo studies in healthy human subjects confirmed these findings, revealing

several metabolic pathways.

The primary route of formation for Hydroxy Darunavir is the aliphatic hydroxylation of the

isobutyl group of the Darunavir molecule.[3][4] This reaction is almost exclusively catalyzed by

the CYP3A4 isoenzyme.[3][4] The metabolic conversion is a critical factor in the overall

pharmacokinetic profile and clearance of Darunavir.

The co-administration of Darunavir with a low dose of Ritonavir, a potent CYP3A4 inhibitor, is a

standard clinical practice.[3][4] Ritonavir significantly inhibits the metabolism of Darunavir,

including the formation of Hydroxy Darunavir, leading to a substantial increase in the plasma

concentration and half-life of the parent drug.[3][4] This "boosting" effect is essential for

maintaining therapeutic concentrations of Darunavir.

Below is a diagram illustrating the metabolic pathway from Darunavir to Hydroxy Darunavir.
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Darunavir Metabolic Pathway to Hydroxy Darunavir

Physicochemical and Pharmacokinetic Properties
While extensive quantitative data exists for the parent drug, Darunavir, specific data for

Hydroxy Darunavir is more limited in publicly available literature.

Property Darunavir Hydroxy Darunavir

Molecular Formula C₂₇H₃₇N₃O₇S C₂₇H₃₇N₃O₈S

Molecular Weight 547.66 g/mol 563.66 g/mol

Primary Metabolism

CYP3A4-mediated oxidation

(including isobutyl aliphatic

hydroxylation, carbamate

hydrolysis, and aniline

aromatic hydroxylation)[3][6]

Further metabolism or

excretion

Protein Binding
~95% (primarily to alpha 1-acid

glycoprotein)[3][6]

Not specifically reported, but

likely similar to the parent

compound.

Elimination Half-life (Boosted) ~15 hours[3][4] Not specifically reported.

Excretion (Boosted)
Feces (~79.5%), Urine

(~13.9%)[3][4]

Excreted in feces and urine as

a metabolite of Darunavir.[3]

Antiviral Activity
The antiviral activity of Hydroxy Darunavir has been evaluated in comparison to its parent

compound, Darunavir. In vitro studies have indicated that the oxidative metabolites of

Darunavir, including Hydroxy Darunavir, exhibit significantly reduced anti-HIV activity.

Compound IC₅₀ (Wild-Type HIV-1)

Darunavir 3 - 6 nM[7]

Hydroxy Darunavir At least 90% less active than Darunavir[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17713972/
https://www.researchgate.net/publication/307817939_PHARMACOLOGICAL_AND_PHARMACEUTICAL_PROFILE_OF_DARUNAVIR_A_REVIEW
https://pubmed.ncbi.nlm.nih.gov/17713972/
https://www.researchgate.net/publication/307817939_PHARMACOLOGICAL_AND_PHARMACEUTICAL_PROFILE_OF_DARUNAVIR_A_REVIEW
https://pubmed.ncbi.nlm.nih.gov/17713972/
https://pubmed.ncbi.nlm.nih.gov/19131522/
https://pubmed.ncbi.nlm.nih.gov/17713972/
https://pubmed.ncbi.nlm.nih.gov/19131522/
https://pubmed.ncbi.nlm.nih.gov/17713972/
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://www.benchchem.com/product/b1429731?utm_src=pdf-body
https://www.lookchem.com/ProductWholeProperty_LCPL605234.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Darunavir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This substantial decrease in potency underscores the importance of maintaining high plasma

concentrations of the parent drug, Darunavir, for effective viral suppression. The clinical

strategy of co-administering Darunavir with Ritonavir is therefore critical to inhibit the metabolic

conversion to less active compounds like Hydroxy Darunavir.

Experimental Protocols
The identification and characterization of Hydroxy Darunavir have been primarily achieved

through a combination of in vitro metabolism studies and in vivo sample analysis using

advanced analytical techniques.

In Vitro Metabolism of Darunavir
Objective: To identify the metabolites of Darunavir formed by liver enzymes.

Methodology:

Incubation: Darunavir is incubated with human liver microsomes in the presence of an

NADPH-generating system. This system provides the necessary cofactors for CYP450

enzyme activity.

Reaction Termination: The reaction is stopped at various time points by the addition of a cold

organic solvent, such as acetonitrile, to precipitate the proteins.

Sample Preparation: The samples are centrifuged to remove the precipitated proteins, and

the supernatant, containing the drug and its metabolites, is collected and concentrated.

Analysis: The prepared samples are then analyzed using Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their

retention times and mass-to-charge ratios.

Identification and Structural Elucidation
Objective: To confirm the chemical structure of the identified metabolites.

Methodology:
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High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass

measurements, allowing for the determination of the elemental composition of the metabolite

and confirming the addition of an oxygen atom to the Darunavir molecule.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the metabolite ion within

the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern

provides structural information, helping to pinpoint the location of the hydroxylation on the

isobutyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the

metabolite can be isolated and purified using techniques like preparative HPLC. The purified

sample is then subjected to 1D and 2D NMR analysis (e.g., ¹H NMR, ¹³C NMR, COSY,

HSQC, HMBC) to provide a detailed map of the molecule's structure.[9]

The following diagram illustrates the general workflow for the identification and characterization

of Hydroxy Darunavir.
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Workflow for Identification of Hydroxy Darunavir

Quantitative Analysis in Biological Matrices
Objective: To measure the concentration of Hydroxy Darunavir in plasma samples.

Methodology:
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Sample Preparation: Plasma samples are typically prepared using protein precipitation

followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes (Darunavir

and its metabolites) and remove interfering substances.

LC-MS/MS Analysis: A validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-

Tandem Mass Spectrometry) method is used for the simultaneous quantification of Darunavir

and Hydroxy Darunavir.[10]

Chromatographic Separation: A C18 reversed-phase column is commonly used to

separate the analytes.

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction

monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting

specific parent-to-product ion transitions for both Darunavir and Hydroxy Darunavir.

Quantification: The concentration of each analyte is determined by comparing its peak area

to that of a known concentration of a stable isotope-labeled internal standard.

Conclusion
Hydroxy Darunavir is a significant metabolite of Darunavir, formed primarily through CYP3A4-

mediated hydroxylation. Its discovery and characterization have been pivotal in understanding

the complete pharmacokinetic profile of Darunavir. The significantly reduced antiviral activity of

Hydroxy Darunavir compared to the parent compound highlights the critical role of Ritonavir

boosting in maintaining the therapeutic efficacy of Darunavir-based antiretroviral regimens. The

experimental protocols detailed in this guide provide a framework for the continued study of

drug metabolism and its impact on therapeutic outcomes. Further research to obtain more

precise quantitative data on the pharmacokinetics and antiviral activity of Hydroxy Darunavir
would be beneficial for a more complete understanding of its clinical relevance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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